1-Iodo-3-(2,2,2-trifluoroethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(2,2,2-trifluoroethyl)benzene is an organic compound with the molecular formula C8H6F3I. It is characterized by the presence of an iodine atom and a trifluoroethyl group attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene can be synthesized through several methods. One common approach involves the iodination of 3-(2,2,2-trifluoroethyl)benzene using iodine and a suitable oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale iodination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide or amine groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding iodinated benzoic acids or other derivatives.
Reduction Reactions: Reduction of the iodine atom can lead to the formation of 3-(2,2,2-trifluoroethyl)benzene.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or ammonia in solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products:
- Substitution reactions yield various substituted benzene derivatives.
- Oxidation reactions produce iodinated benzoic acids.
- Reduction reactions result in the formation of deiodinated benzene derivatives .
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(2,2,2-trifluoroethyl)benzene has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-iodo-3-(2,2,2-trifluoroethyl)benzene involves its interaction with various molecular targets. The iodine atom and trifluoroethyl group confer unique reactivity, allowing the compound to participate in electrophilic and nucleophilic reactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to diverse effects .
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-2-(trifluoromethyl)benzene
- 1-Iodo-3-(trifluoromethyl)benzene
- 1-Iodo-4-(trifluoromethyl)benzene
Comparison: 1-Iodo-3-(2,2,2-trifluoroethyl)benzene is unique due to the presence of the trifluoroethyl group, which imparts distinct electronic and steric properties compared to trifluoromethyl-substituted analogs. This uniqueness makes it particularly valuable in specific synthetic applications and research contexts .
Eigenschaften
Molekularformel |
C8H6F3I |
---|---|
Molekulargewicht |
286.03 g/mol |
IUPAC-Name |
1-iodo-3-(2,2,2-trifluoroethyl)benzene |
InChI |
InChI=1S/C8H6F3I/c9-8(10,11)5-6-2-1-3-7(12)4-6/h1-4H,5H2 |
InChI-Schlüssel |
VLYFWMGXCHIPOT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)CC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.